molecular formula C15H23NO2S B13090793 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile

1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile

Cat. No.: B13090793
M. Wt: 281.4 g/mol
InChI Key: BKWYREMUEUJXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile is a complex organic compound characterized by its unique structural features, including cyclopropylmethyl groups and a sulfonyl group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile typically involves multiple steps, starting with the preparation of cyclopropylmethyl intermediates. These intermediates are then subjected to sulfonylation and subsequent reactions to form the final compound. Common reagents used in these reactions include cyclopropylmethyl bromide, sulfonyl chlorides, and various catalysts to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. The cyclopropylmethyl groups and sulfonyl group play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethyl sulfone: Shares the sulfonyl group but lacks the cyclohexane ring.

    Cyclohexylmethyl sulfone: Contains a cyclohexane ring but different substituents.

    Cyclopropylmethyl cyclohexane: Lacks the sulfonyl group.

Uniqueness

1-(Cyclopropylmethyl)-4-((cyclopropylmethyl)sulfonyl)cyclohexanecarbonitrile is unique due to the combination of cyclopropylmethyl groups, a sulfonyl group, and a cyclohexane ring, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C15H23NO2S

Molecular Weight

281.4 g/mol

IUPAC Name

1-(cyclopropylmethyl)-4-(cyclopropylmethylsulfonyl)cyclohexane-1-carbonitrile

InChI

InChI=1S/C15H23NO2S/c16-11-15(9-12-1-2-12)7-5-14(6-8-15)19(17,18)10-13-3-4-13/h12-14H,1-10H2

InChI Key

BKWYREMUEUJXAE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2(CCC(CC2)S(=O)(=O)CC3CC3)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.